molecular formula C9H11ClF3NO B3117560 (S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 2243080-08-0

(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No. B3117560
CAS RN: 2243080-08-0
M. Wt: 241.64
InChI Key: ZGPPQPPTLTYYKV-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethyl-containing compounds are a unique branch of organic chemistry, as the fluorine incorporation in the organic molecules exhibits bizarre behaviors . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a complex process that often involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor .


Molecular Structure Analysis

The molecular structure of trifluoromethyl-containing compounds is unique due to the presence of the trifluoromethyl group. This group can form electron donor–acceptor (EDA) complexes with other compounds .


Chemical Reactions Analysis

Trifluoromethyl phenyl sulfone can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, thus realizing the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds varies depending on the specific compound. For example, fluoxetine, a trifluoromethyl-containing compound, blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .

Safety and Hazards

Trifluoromethyl-containing compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S)-2-amino-2-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPPQPPTLTYYKV-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(3-(trifluoromethyl)phenyl)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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